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Compound of Interest

Compound Name: 3-Formylpicolinonitrile

Cat. No.: B156146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Formylpicolinonitrile, a pyridine derivative featuring both a nitrile and an aldehyde

functional group, serves as a valuable building block in medicinal chemistry and materials

science. Its unique electronic and structural properties make it a versatile precursor for the

synthesis of more complex heterocyclic compounds with potential therapeutic applications. A

thorough spectroscopic characterization is paramount for confirming its identity, purity, and for

understanding its chemical behavior. This technical guide provides an in-depth overview of the

spectroscopic properties of 3-Formylpicolinonitrile, including data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and

Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for

characterization are also presented.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-Formylpicolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-
Formylpicolinonitrile by providing information about the chemical environment of its hydrogen

(¹H) and carbon (¹³C) atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b156146?utm_src=pdf-interest
https://www.benchchem.com/product/b156146?utm_src=pdf-body
https://www.benchchem.com/product/b156146?utm_src=pdf-body
https://www.benchchem.com/product/b156146?utm_src=pdf-body
https://www.benchchem.com/product/b156146?utm_src=pdf-body
https://www.benchchem.com/product/b156146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton NMR)

The ¹H NMR spectrum of 3-Formylpicolinonitrile is expected to show three distinct signals in

the aromatic region corresponding to the three protons on the pyridine ring, and one signal in

the aldehyde region.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.1 s 1H H7 (Aldehyde)

~9.1 dd 1H H6

~8.8 dd 1H H4

~7.8 dd 1H H5

Predicted data. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~192 C7 (Aldehyde)

~154 C6

~152 C2

~140 C4

~130 C5

~128 C3

~116 CN (Nitrile)

Predicted data. Actual values may vary depending on solvent and experimental conditions.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2230-2210 Strong C≡N (Nitrile) stretch

~1710-1690 Strong C=O (Aldehyde) stretch

~1600-1450 Medium-Strong
Aromatic C=C and C=N ring

stretch

~1200-1000 Medium In-plane C-H bending

~900-650 Medium-Strong Out-of-plane C-H bending

Typical values for the functional groups present. Actual peak positions may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Aromatic compounds like 3-Formylpicolinonitrile typically exhibit characteristic absorptions in

the UV region.

λmax (nm)
Molar Absorptivity
(ε)

Solvent Assignment

~220-240 - Methanol/Ethanol π → π* transition

~270-290 - Methanol/Ethanol π → π* transition

~310-330 - Methanol/Ethanol n → π* transition

Expected absorption ranges. Actual values and molar absorptivity require experimental

determination.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, allowing for the determination of the molecular weight and elucidation of the

fragmentation pattern.

m/z Relative Intensity Assignment

132 High [M]⁺ (Molecular ion)

131 High [M-H]⁺

104 Medium [M-CO]⁺

103 Medium [M-HCN]⁺

77 Medium [C₅H₃N]⁺

76 Medium [C₆H₄]⁺

Predicted fragmentation pattern based on the structure. Relative intensities are estimations.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of

3-Formylpicolinonitrile.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Formylpicolinonitrile in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a

small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is

required.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an
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acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be

averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

The spectral width is typically around 200-220 ppm.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

3-Formylpicolinonitrile sample directly onto the ATR crystal. Ensure good contact between

the sample and the crystal by applying pressure with the built-in clamp.

Instrument Setup: Place the ATR accessory in the sample compartment of the FT-IR

spectrometer.

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32

scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber. Label the significant peaks corresponding to the functional

groups.

UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute solution of 3-Formylpicolinonitrile in a UV-

transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be

chosen such that the absorbance is within the linear range of the instrument (typically 0.1 to

1 AU).
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Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the spectrophotometer and record a baseline spectrum.

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the

spectrophotometer and record the absorption spectrum over the desired wavelength range

(e.g., 200-800 nm).

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry
Sample Preparation: Dissolve a small amount of 3-Formylpicolinonitrile in a suitable

volatile solvent (e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a

common ionization method for small, relatively volatile molecules. Electrospray Ionization

(ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly with

LC-MS systems.

Mass Analysis: The ionized molecules and their fragments are separated based on their

mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative intensity versus m/z.

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze

the fragmentation pattern to gain further structural information.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like 3-Formylpicolinonitrile.
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Caption: General workflow for the synthesis and spectroscopic characterization of 3-
Formylpicolinonitrile.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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